2-(5-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a bromonaphthalene moiety attached to a dioxaborolane ring. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromonaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization, column chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or styrene derivative.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom in the naphthalene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted naphthalene derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Toluene, DMF, or tetrahydrofuran (THF).
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Scientific Research Applications
2-(5-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(5-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to yield the coupled product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
2-(5-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar boronic esters, such as:
Methyl 2-(5-Bromonaphthalen-1-yl)acetate: Another boronic ester with a similar naphthalene moiety but different functional groups.
Methyl 3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate: A boronic ester with a benzene ring and fluorine substitution.
(2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)(Pyrrolidin-1-yl)methanone: A boronic ester with a pyrrolidine moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it a valuable compound in various synthetic applications.
Properties
Molecular Formula |
C16H18BBrO2 |
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Molecular Weight |
333.0 g/mol |
IUPAC Name |
2-(5-bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H18BBrO2/c1-15(2)16(3,4)20-17(19-15)13-9-5-8-12-11(13)7-6-10-14(12)18/h5-10H,1-4H3 |
InChI Key |
LWJHWQXCQVLEMF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)Br |
Origin of Product |
United States |
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